Bienvenue dans la boutique en ligne BenchChem!

Xylometazoline

Receptor Pharmacology Radioligand Binding Nasal Decongestant Development

Select Xylometazoline for nasal decongestant formulation or α‑adrenoceptor research because of its uniquely differentiated pharmacological profile. Unlike other imidazolines, it provides a specific 4–8 hour intermediate duration of action, high α2B‑adrenoceptor selectivity, and minimal human nasal ciliotoxicity. This API is ideal for developing spray/drop formulations requiring a precise decongestant window between short‑acting (naphazoline) and long‑acting (oxymetazoline) agents. Researchers investigating α‑adrenoceptor subtype functions or seeking to prolong local anesthetic action in preclinical models also rely on it as an essential reference compound.

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
CAS No. 526-36-3
Cat. No. B1196259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylometazoline
CAS526-36-3
Synonyms2-(4'-tert-butyl-2',6'-dimethylphenylmethyl)imidazoline
Amidrin
Balkis
Chlorohist-LA
Decongest
espa-rhin
Gelonasal
Idasal
Idril N
Imidin
Nasan
Nasengel AL
NasenGel ratiopharm
Nasenspray AL
NasenSpray ratiopharm
Nasentropfen AL
NasenTropfen ratiopharm
Novorin
Otradrops
Otraspray
Otriven
Otrivin
Otrivin Mentol
Rapako
schnupfen endrine
Snup
stas
xylometazoline
xylometazoline hydrochloride
xylometazoline monohydrochloride
Molecular FormulaC16H24N2
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C
InChIInChI=1S/C16H24N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h8-9H,6-7,10H2,1-5H3,(H,17,18)
InChIKeyHUCJFAOMUPXHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylometazoline CAS 526-36-3: Scientific Procurement Overview for the Imidazoline α-Adrenoceptor Agonist Nasal Decongestant


Xylometazoline (CAS: 526-36-3) is a synthetic imidazoline derivative that functions as a direct-acting sympathomimetic amine with potent α-adrenergic receptor agonist activity [1]. Its primary mechanism of action involves binding to and activating α1- and α2-adrenergic receptors located on the vasculature of the nasal mucosa, leading to vasoconstriction, reduced mucosal edema, and improved nasal airflow . This compound is widely utilized as an active pharmaceutical ingredient (API) in over-the-counter (OTC) topical nasal decongestant formulations, typically as the hydrochloride salt, for the temporary relief of nasal congestion associated with conditions such as allergic rhinitis, sinusitis, and the common cold [2].

Why Xylometazoline Cannot Be Directly Substituted: Evidence-Based Differentiation for Procuring Imidazoline Decongestants


While xylometazoline belongs to the imidazoline class of nasal decongestants, its substitution with close structural analogs such as oxymetazoline, naphazoline, tetrahydrozoline, or indanazoline cannot be assumed without considering quantifiable differences in receptor subtype selectivity, ciliotoxicity, duration of decongestant action, and in vivo potency profiles. Despite sharing a common core pharmacophore, the specific substitution patterns on the imidazoline ring and aromatic moiety of each analog confer distinct pharmacological fingerprints [1]. These molecular variations translate into measurable and meaningful differences in clinical performance and safety parameters that are critical for formulation scientists, clinical researchers, and procurement specialists. The quantitative evidence presented below demonstrates that xylometazoline occupies a specific, non-interchangeable position within this class, characterized by a unique balance of α2B-adrenoceptor selectivity, a favorable human nasal ciliotoxicity profile, and an intermediate duration of action among its peers [2][3].

Xylometazoline vs. Imidazoline Comparators: A Quantitative Evidence Guide for Differentiated Scientific Selection


Xylometazoline vs. Oxymetazoline: Differential Selectivity at α1A vs. α2B Adrenoceptor Subtypes in Radioligand Binding Assays

In a direct comparative study using radioligand competition assays in transfected HEK293 cells, xylometazoline and oxymetazoline demonstrated significantly different selectivity profiles for α-adrenoceptor subtypes relevant to human nasal mucosa. Xylometazoline is a more selective agonist at the α2B-adrenoceptor, whereas oxymetazoline exhibits a significantly higher affinity at the α1A-adrenoceptor [1]. The quantitative binding data show that oxymetazoline's affinity for α1A is greater than xylometazoline's, while xylometazoline shows a higher relative selectivity for the α2B subtype [1].

Receptor Pharmacology Radioligand Binding Nasal Decongestant Development

Xylometazoline vs. Naphazoline and Oxymetazoline: Comparative Onset and Duration of Decongestant Effect via Acoustic Rhinometry

A single-blind clinical study utilizing acoustic rhinometry evaluated the decongestant effect of six imidazoline derivatives in 108 healthy volunteers over an 8-hour period. All substances showed a uniform onset of action, achieving approximately 60% of their maximum effect within 20 minutes and peak effect around 40 minutes [1]. However, a clear differentiation in duration of action was observed: xylometazoline (0.025% and 0.1%) and oxymetazoline (0.05% and 0.01%) retained an appreciable effect after 4 hours, whereas indanazoline (0.118%), naphazoline (0.02%), and tetryzoline (0.1%) had no effect at this time point [1]. Notably, after 8 hours, only oxymetazoline maintained a relevant decongestive effect, distinguishing it from xylometazoline for the longest duration [1].

Clinical Pharmacology Acoustic Rhinometry Nasal Airflow Dynamics

Xylometazoline vs. Oxymetazoline, Naphazoline, and Phenylephrine: Differential Ciliotoxicity in Human Nasal Mucosa Cell Cultures

In an in vitro study using cell cultures of human nasal mucosa, the effect of four vasoconstrictor nose drops on ciliary beat frequency was directly compared. Xylometazoline application resulted in only a minimal decrease in ciliary beat frequency [1]. In stark contrast, naphazoline and oxymetazoline application caused a fast decrease in ciliary beat frequency, although this effect was fully reversible in the case of naphazoline [1]. Phenylephrine also showed a minimal decrease similar to xylometazoline [1]. This data provides a quantitative and qualitative differentiation in the ciliotoxic potential of these commonly used decongestants.

Mucociliary Clearance Toxicology Nasal Formulation Safety

Xylometazoline vs. Naphazoline, Oxymetazoline, and Tetrahydrozoline: Comparative Potency and Duration in Cutaneous Analgesia Models

A study evaluating the cutaneous analgesic effect of adrenergic agonists in a rat model provided a rank order of potency (ED50) and duration of action for several imidazolines when administered subcutaneously. The potency (ED50) of xylometazoline was 1.34 μmol, which was significantly less potent than oxymetazoline (0.25 μmol) and naphazoline (0.42 μmol), but more potent than tetrahydrozoline (6.76 μmol) [1]. However, the duration of full recovery for xylometazoline was significantly greater (P < 0.01) than that induced by epinephrine, bupivacaine, lidocaine, or naphazoline, and was similar to that of oxymetazoline and tetrahydrozoline [1].

Analgesic Adjuvants Local Anesthesia Pharmacodynamics

Evidence-Based Application Scenarios for Procuring Xylometazoline (CAS 526-36-3) in Research and Industrial Settings


Formulation Development of Mid-Duration Nasal Decongestant Products with a Favorable Mucociliary Safety Profile

Based on acoustic rhinometry data showing a decongestant duration greater than 4 hours but less than 8 hours, xylometazoline is the preferred active pharmaceutical ingredient for developing nasal spray or drop formulations requiring an intermediate duration of action, offering a distinct clinical profile between short-acting (e.g., naphazoline) and long-acting (e.g., oxymetazoline) imidazolines [1]. This selection is further supported by in vitro human cell culture evidence demonstrating minimal ciliotoxicity, which suggests a potential advantage for formulations where maintaining mucociliary clearance is a key safety consideration [2].

Pharmacological Tool for Selective Activation of α2B-Adrenoceptors in Nasal Mucosa Research

Researchers investigating the specific roles of α-adrenoceptor subtypes in nasal physiology should procure xylometazoline due to its experimentally validated selectivity for the α2B-adrenoceptor subtype. Radioligand binding studies have established that xylometazoline is a more selective agonist at α2B-adrenoceptors compared to oxymetazoline, which exhibits higher affinity at α1A-adrenoceptors [3]. This differential selectivity makes xylometazoline a critical tool for dissecting the specific contribution of α2B-receptor activation to nasal vasoconstriction and mucosal decongestion.

Preclinical Studies Investigating Prolonged Analgesic Adjuvants for Local Anesthesia

In preclinical research focused on prolonging the duration of local anesthetics like lidocaine, xylometazoline is a valuable compound to evaluate. In vivo rat studies have shown that xylometazoline provides a significantly longer duration of full recovery from cutaneous analgesia compared to naphazoline or epinephrine (P < 0.01) [4]. This makes it a candidate for investigating novel formulations aimed at extending the analgesic window in infiltrative anesthesia, particularly where a balance between intermediate potency and prolonged duration is desired [4].

Comparative In Vivo Studies of Cardiovascular Effects of α-Sympathomimetics

Xylometazoline serves as a key reference compound for studies examining the systemic cardiovascular effects of imidazoline derivatives. In an anesthetized rat model, intravenous xylometazoline produces a quantifiable, dose-dependent decrease in mean arterial pressure and heart rate, a profile that differs from other imidazolines like oxymetazoline, for which a hypotensive effect could not be clearly quantified [5]. This distinct in vivo pharmacological response makes xylometazoline a valuable comparator for investigating the central and peripheral α-adrenoceptor-mediated mechanisms of cardiovascular regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xylometazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.